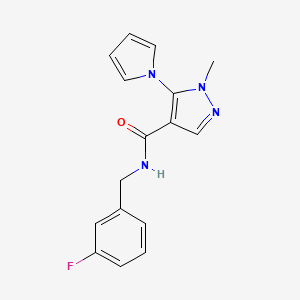![molecular formula C24H27ClN6O B15104348 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a piperazine ring, a phenylprop-2-en-1-yl group, and a tetrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with piperazine to form an intermediate, which is then reacted with phenylprop-2-en-1-yl bromide under basic conditions to introduce the phenylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Phenylpiperazine derivatives: A class of compounds with similar structural features, investigated for various pharmacological activities.
Uniqueness
3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H27ClN6O |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C24H27ClN6O/c25-23-10-8-21(9-11-23)22(18-31-19-26-27-28-31)17-24(32)30-15-13-29(14-16-30)12-4-7-20-5-2-1-3-6-20/h1-11,19,22H,12-18H2/b7-4+ |
Clave InChI |
HELQKVVVNVFZML-QPJJXVBHSA-N |
SMILES isomérico |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B15104272.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B15104277.png)
![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B15104298.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B15104312.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15104316.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B15104327.png)
![1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104330.png)
![2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B15104339.png)
![[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B15104346.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B15104351.png)
![N-(3-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15104358.png)
![5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B15104361.png)
